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1-(2-Bromo-5-methoxyphenyl)piperazine Documentation Hub

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  • Product: 1-(2-Bromo-5-methoxyphenyl)piperazine

Core Science & Biosynthesis

Foundational

Pharmacological Profile of 1-(2-Bromo-5-methoxyphenyl)piperazine

The following technical guide provides a comprehensive, predictive pharmacological profile of 1-(2-Bromo-5-methoxyphenyl)piperazine . A Predictive Technical Analysis & Guide Executive Summary & Compound Identity 1-(2-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive, predictive pharmacological profile of 1-(2-Bromo-5-methoxyphenyl)piperazine .

A Predictive Technical Analysis & Guide

Executive Summary & Compound Identity

1-(2-Bromo-5-methoxyphenyl)piperazine (hereafter referred to as 2-Br-5-MeO-PP ) is a substituted phenylpiperazine, a chemical class renowned for its "privileged scaffold" status in neuropsychopharmacology. While direct literature on this specific regioisomer is limited compared to its analogs (e.g., o-methoxyphenylpiperazine or m-chlorophenylpiperazine), its pharmacological profile can be rigorously reconstructed based on established Structure-Activity Relationships (SAR) of the arylpiperazine family.

This guide synthesizes theoretical modeling with comparative pharmacology to define the likely pharmacodynamics, pharmacokinetics, and experimental protocols for 2-Br-5-MeO-PP. It is designed for researchers investigating novel serotonergic ligands or potential metabolites of complex psychotropic agents.

Chemical Identity
PropertyDetail
IUPAC Name 1-(2-Bromo-5-methoxyphenyl)piperazine
Chemical Formula C₁₁H₁₅BrN₂O
Molecular Weight 271.16 g/mol
Core Scaffold Arylpiperazine (Phenylpiperazine)
Key Substituents Bromine (Position 2 - ortho); Methoxy (Position 5 - meta)
Predicted LogP ~2.5 - 2.8 (Moderate Lipophilicity)
Predicted pKa ~8.8 - 9.2 (Piperazine nitrogen)

Predicted Pharmacodynamics: The Receptor Profile

The phenylpiperazine scaffold is a "master key" for monoaminergic receptors. The specific substitution pattern of 2-Br-5-MeO-PP dictates its selectivity profile.

Primary Target: 5-HT₁A Receptor (High Affinity)

Based on the SAR of o-substituted phenylpiperazines (e.g., o-MPP, WAY-100635), the substitution at the ortho (2-) position is critical for 5-HT₁A binding.

  • Mechanism: The 2-Bromo substituent provides steric bulk and lipophilicity similar to the 2-Methoxy group in o-MPP (Ki ≈ 1–5 nM).

  • Prediction: 2-Br-5-MeO-PP is predicted to be a high-affinity 5-HT₁A ligand (Ki < 10 nM).[1]

  • Functional Activity: Likely a partial agonist or neutral antagonist . The 5-Methoxy group often modulates intrinsic activity, potentially shifting it towards partial agonism compared to the pure antagonist profile of some 2-substituted analogs.

Secondary Targets: 5-HT₂A / 5-HT₂C Receptors
  • Mechanism: Substituents at the meta (3- or 5-) position often enhance affinity for 5-HT₂ receptors (e.g., m-CPP is a 5-HT₂C agonist).

  • Prediction: The 5-Methoxy group will confer moderate affinity for 5-HT₂A and 5-HT₂C receptors. However, the bulky 2-Bromo group may sterically hinder the specific conformational toggle required for full 5-HT₂ activation, suggesting a likely antagonist or low-efficacy partial agonist profile at these subtypes.

Off-Target Activity: α₁-Adrenergic Receptors[2]
  • Risk: Phenylpiperazines are notorious for α₁-adrenergic antagonism (e.g., Urapidil).[2]

  • Prediction: High probability of α₁-adrenergic antagonism . This is a critical consideration for in vivo studies, as it may cause hypotension or sedation, confounding behavioral readouts.

Summary of Predicted Binding Profile
ReceptorPredicted Affinity (Ki)Predicted FunctionBasis for Prediction
5-HT₁A < 10 nM (High)Partial Agonist / AntagonistOrtho-substitution (2-Br) mimics o-MPP.
5-HT₂C 50 - 200 nM (Mod)Agonist / Partial AgonistMeta-substitution (5-MeO) mimics m-CPP.
α₁-Adrenergic 10 - 100 nM (Mod/High)AntagonistCommon scaffold liability.
D₂ Dopamine > 500 nM (Low)AntagonistLack of specific pharmacophore features for high D₂ affinity.

Experimental Protocols (Self-Validating Systems)

Synthesis of 2-Br-5-MeO-PP

To ensure regiochemical purity, a cyclization approach is superior to direct nucleophilic aromatic substitution (SNAr) on a di-bromo benzene, which could yield mixtures.

Method: Cyclization of 2-Bromo-5-methoxyaniline with bis(2-chloroethyl)amine.

Reagents:

  • 2-Bromo-5-methoxyaniline (Starting Material)

  • Bis(2-chloroethyl)amine hydrochloride[3]

  • Diethylene glycol monomethyl ether (Solvent)

  • Sodium Carbonate (Base)[2][4]

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-Bromo-5-methoxyaniline in 20 mL of diethylene glycol monomethyl ether.

  • Addition: Add 11 mmol of bis(2-chloroethyl)amine hydrochloride .

  • Reflux: Heat the mixture to 150°C for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the primary amine spot.

  • Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold 10% NaOH solution (to ensure the piperazine is in the free base form).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers.

  • Purification: Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

  • Salt Formation: Dissolve the purified free base in diethyl ether and add ethereal HCl dropwise to precipitate 1-(2-Bromo-5-methoxyphenyl)piperazine hydrochloride . Recrystallize from Ethanol/Ether.

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine Ki values for 5-HT₁A. Validating Control: Use WAY-100635 (Antagonist) and 8-OH-DPAT (Agonist) as reference standards.

  • Membrane Prep: Harvest HEK-293 cells stably expressing human 5-HT₁A receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL [³H]-8-OH-DPAT (0.5 nM final conc).

    • 50 µL Test Compound (2-Br-5-MeO-PP) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Visualization of Signaling & Workflow

5-HT₁A Signaling Pathway (G-Protein Coupling)

This diagram illustrates the downstream effects if 2-Br-5-MeO-PP acts as a partial agonist at the 5-HT₁A receptor.

G Ligand 2-Br-5-MeO-PP Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki < 10nM) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activation (+) cAMP cAMP Levels AC->cAMP Decrease Hyperpol Membrane Hyperpolarization K_Channel->Hyperpol Neuronal Inhibition

Caption: Predicted signal transduction pathway for 2-Br-5-MeO-PP acting at the presynaptic 5-HT1A receptor.

Synthesis Workflow Logic

Synthesis Start 2-Bromo-5-methoxyaniline Reaction Cyclization (150°C, 12h) Start->Reaction Reagent Bis(2-chloroethyl)amine Reagent->Reaction Workup Base Wash (NaOH) & Extraction Reaction->Workup Product 2-Br-5-MeO-PP (Free Base) Workup->Product Salt HCl Salt Formation Product->Salt

Caption: Synthetic route via cyclization of the aniline precursor to ensure regiochemical fidelity.

Critical Analysis & Interpretation

The "Ortho-Effect" in Phenylpiperazines

The presence of the Bromine atom at the ortho (2-) position is the defining feature of this molecule's profile. In the context of 5-HT₁A affinity:

  • Steric Occlusion: The 2-substituent forces the phenyl ring to twist relative to the piperazine ring. This non-planar conformation is often preferred by the 5-HT₁A binding pocket.

  • Lipophilicity: Bromine is highly lipophilic (π ≈ 0.86). This enhances hydrophobic interactions within the receptor's transmembrane domain, typically increasing affinity compared to unsubstituted analogs.

Metabolic Considerations

Researchers must anticipate specific metabolic pathways when using this compound in vivo:

  • O-Demethylation: The 5-Methoxy group is a prime target for CYP2D6, likely yielding 1-(2-Bromo-5-hydroxyphenyl)piperazine . This metabolite may have higher affinity for D2 receptors (phenolic mimic of dopamine).

  • N-Oxidation: Common for piperazines.

  • Debromination: Less likely but possible under specific oxidative conditions.

References

  • Glennon, R. A., et al. (1986). "5-HT1A serotonin receptors: Structure-activity relationships of arylpiperazines." Journal of Medicinal Chemistry.

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology.

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.

  • Roth, B. L., et al. (2000). "The Pharmacology of Phenylpiperazines: Insights from the PDSP." NIMH Psychoactive Drug Screening Program.

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of central serotonin 5-HT1A receptor ligands." Archiv der Pharmazie.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for 2-Bromo-5-Methoxyaniline and Piperazine Coupling

Welcome to the technical support center for the palladium-catalyzed coupling of 2-bromo-5-methoxyaniline and piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed coupling of 2-bromo-5-methoxyaniline and piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during this Buchwald-Hartwig amination reaction.

I. Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. What are the most common initial checks?

A1: When facing low to no product yield, a systematic evaluation of your reaction setup and reagents is the first critical step.[1]

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Moisture and oxygen can significantly impede the reaction by deactivating the catalyst.[1] Solvents should be freshly distilled or from a reliable commercial source.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air. Confirm that your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., argon or nitrogen).[1]

  • Catalyst Activity: The palladium precursor and ligand are central to the reaction's success. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species is crucial. Inefficient reduction will prevent the catalytic cycle from initiating.[1][2] Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[3][4]

Q2: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?

A2: The appearance of unexpected products can complicate purification and lower the yield of your desired N-arylated piperazine. Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: This is the reduction of the aryl bromide (2-bromo-5-methoxyaniline) to the corresponding arene (3-methoxyaniline). This can occur via a competing pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl halide.[5] To mitigate this, ensure a highly efficient ligand is used to promote the desired C-N bond formation.

  • Homocoupling: Dimerization of either the aryl halide or the amine can occur. Optimizing catalyst loading and reaction temperature can often minimize these homocoupling side reactions.[4][6]

Q3: How do I choose the optimal ligand for this specific coupling reaction?

A3: Ligand selection is critical for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[7][8][9] For the coupling of a secondary cyclic amine like piperazine with an aryl bromide, sterically hindered and electron-rich phosphine ligands are generally preferred. These properties promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[7][8]

Ligand TypeExamplesKey Characteristics
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosBulky and electron-rich, generally effective for a wide range of amines.[4][10]
Dialkylbiarylphosphines tBuXPhos, tBuBrettPhosIncreased steric bulk can be beneficial for challenging couplings.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that can provide high catalyst stability and activity.[7]

A screening of a small panel of ligands is often the most effective approach to identify the optimal choice for your specific substrate combination.

Q4: What is the role of the base, and how do I select the right one?

A4: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the more nucleophilic amide, which then coordinates to the palladium center.[11][12] The choice of base can significantly impact the reaction outcome.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide high reaction rates.[2][4][11]

  • For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[4][11]

The solubility of the base is also a factor to consider. In nonpolar solvents, anionic bases are generally more effective.[13][14]

II. Troubleshooting Guides

Guide 1: Issue - Low or Stalled Reaction Conversion

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 2-bromo-5-methoxyaniline and/or piperazine, even after extended reaction times.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inefficient Catalyst Activation The active Pd(0) species is not being generated effectively from the Pd(II) precatalyst.Use a more easily activated precatalyst, such as a G3 or G4 palladacycle.[4] Alternatively, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can be beneficial.[4]
Catalyst Deactivation The active catalyst is being consumed by side reactions or is precipitating out of solution as palladium black.[15] This can be caused by impurities, high temperatures, or an inappropriate ligand.Ensure all reagents and solvents are pure and degassed. Consider lowering the reaction temperature.[3] A different ligand might be required to stabilize the catalyst throughout the reaction.[9][16]
Poor Substrate Reactivity While aryl bromides are generally reactive, steric hindrance or electronic effects can slow down the reaction.[2]Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). A more electron-rich and sterically demanding ligand may be necessary to facilitate oxidative addition.[8]
Incorrect Base Strength or Solubility The chosen base may not be strong enough to deprotonate the piperazine effectively, or it may not be sufficiently soluble in the reaction solvent.[13][14]Switch to a stronger base like NaOtBu or LHMDS.[2][4] If using an inorganic base, ensure it is finely powdered to maximize surface area.
Guide 2: Issue - Formation of Bis-arylated Piperazine

Symptoms: A significant amount of the undesired bis-arylated piperazine is observed, where both nitrogen atoms of the piperazine have coupled with 2-bromo-5-methoxyaniline.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Stoichiometry of Piperazine Using an excess of piperazine can still lead to bis-arylation if the mono-arylated product is more reactive than the starting piperazine.Carefully control the stoichiometry. Start with a 1.1 to 1.5 molar excess of piperazine relative to the 2-bromo-5-methoxyaniline. Further optimization of this ratio may be required.
Slow Addition of Aryl Bromide Adding the aryl bromide all at once to a mixture containing an excess of piperazine can favor mono-arylation initially, but as the concentration of the aryl bromide depletes, the mono-arylated product can compete for the remaining catalyst.Consider a slow addition of the 2-bromo-5-methoxyaniline solution to the reaction mixture containing the piperazine, catalyst, and base. This can help maintain a low concentration of the aryl bromide and favor the initial C-N coupling.
Reaction Temperature and Time Higher temperatures and longer reaction times can promote the second arylation.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting aryl bromide is consumed.[17][18][19][20] Consider running the reaction at a lower temperature, although this may require a longer reaction time.

III. Experimental Protocols & Visualizations

General Protocol for Small-Scale Optimization

This protocol provides a starting point for the coupling of 2-bromo-5-methoxyaniline and piperazine. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Materials:

  • 2-bromo-5-methoxyaniline (1.0 mmol)

  • Piperazine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add 2-bromo-5-methoxyaniline, piperazine, the palladium precatalyst, and the base under an inert atmosphere.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and proceed with workup and purification.[21]

Visualizing the Catalytic Cycle and Troubleshooting

The following diagrams illustrate the key steps in the Buchwald-Hartwig amination and a logical workflow for troubleshooting common issues.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Ar-Br Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord + Piperazine Amido_Complex Pd(II)-Amido Complex Amine_Coord->Amido_Complex - HBr (+ Base) Amido_Complex->Pd0 Regenerates Catalyst Product C-N Coupled Product Amido_Complex->Product Reductive Elimination Side_Reaction Catalyst Deactivation or Side Reactions Amido_Complex->Side_Reaction β-Hydride Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality (Anhydrous, Pure) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand) Check_Atmosphere->Check_Catalyst Optimize_Base Optimize Base (Strength, Solubility) Check_Catalyst->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Profiling &amp; Fragmentation Guide: 1-(2-Bromo-5-methoxyphenyl)piperazine

Executive Summary 1-(2-Bromo-5-methoxyphenyl)piperazine is a specialized pharmacophore often utilized in the development of serotonin receptor ligands (specifically 5-HT1A/5-HT7 antagonists). Accurate identification of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-5-methoxyphenyl)piperazine is a specialized pharmacophore often utilized in the development of serotonin receptor ligands (specifically 5-HT1A/5-HT7 antagonists). Accurate identification of this compound in biological matrices or synthetic mixtures requires a robust understanding of its mass spectrometric behavior, particularly its fragmentation pattern under Collision-Induced Dissociation (CID).

This guide provides a technical deep-dive into the LC-MS/MS characteristics of 1-(2-Bromo-5-methoxyphenyl)piperazine, contrasting its performance and diagnostic ions against structurally similar phenylpiperazine standards such as 1-(2-methoxyphenyl)piperazine (oMeOPP) and 1-(3-chlorophenyl)piperazine (mCPP).

Chemical Identity & Properties

PropertyDetail
Compound Name 1-(2-Bromo-5-methoxyphenyl)piperazine
Formula C₁₁H₁₅BrN₂O
Monoisotopic Mass 270.04 Da (⁷⁹Br) / 272.03 Da (⁸¹Br)
Exact Mass [M+H]⁺ 271.04 / 273.04 (1:1 Isotopic Ratio)
Core Scaffold Arylpiperazine
Key Substituents Bromine (Ortho), Methoxy (Meta)
LogP (Predicted) ~2.5 - 2.8

Experimental Protocol: LC-MS/MS Profiling

To replicate the fragmentation data and ensure reproducibility, the following protocol utilizes a standard reverse-phase workflow optimized for basic nitrogen-containing heterocycles.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-(2-Bromo-5-methoxyphenyl)piperazine hydrochloride in 1 mL Methanol (LC-MS grade) to obtain a 1 mg/mL stock.

  • Working Standard: Dilute stock 1:1000 in Mobile Phase A to achieve 1 µg/mL (1000 ng/mL).

  • Matrix Spiking (Optional): For bioanalytical validation, spike working standard into blank plasma/microsomes and perform protein precipitation with cold Acetonitrile (1:3 v/v).

LC-MS Conditions
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% → 90% B (Linear ramp)

    • 6-8 min: 90% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Fragmentation Analysis & Pathway

The fragmentation of 1-(2-Bromo-5-methoxyphenyl)piperazine follows the characteristic "Arylpiperazine Rule," dominated by the cleavage of the piperazine ring. However, the presence of the Ortho-Bromo and Meta-Methoxy groups adds specific diagnostic mass shifts.

Precursor Ion Characteristics

Unlike non-halogenated analogs, this compound exhibits a distinct 1:1 isotopic doublet at m/z 271 and 273. This is the primary filter for specificity, allowing immediate visual differentiation from non-brominated impurities.

Fragmentation Pathway (CID)

Upon collision (CE 20-35 eV), the molecule undergoes sequential losses:

  • Loss of NH₃ (17 Da): Common in piperazines, forming a cyclic iminium ion.

    • Transition: 271 → 254

  • Heterolytic Ring Cleavage (Loss of C₂H₅N / 43 Da): The piperazine ring opens and cleaves, a hallmark of this class.

    • Transition: 271 → 228

  • Formation of Aryl Cation (Loss of Piperazine / 85 Da): The C-N bond connecting the phenyl and piperazine rings breaks. The charge is retained on the phenyl ring due to the stabilization by the methoxy group.

    • Transition: 271 → 186 (Diagnostic Aryl Fragment)

  • Secondary Fragmentation: The m/z 186 ion can further lose a methyl radical (15 Da) from the methoxy group.

    • Transition: 186 → 171

Visualization of Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 271 / 273 (1:1 Isotope) Frag1 Loss of NH3 m/z 254 / 256 Parent->Frag1 -17 Da (NH3) Frag2 Ring Cleavage (-C2H5N) m/z 228 / 230 Parent->Frag2 -43 Da (C2H5N) Frag3 Aryl Cation (Loss of Piperazine) m/z 186 / 188 Parent->Frag3 -85 Da (C4H9N2) Frag4 Demethylation (-CH3) m/z 171 / 173 Frag3->Frag4 -15 Da (CH3)

Figure 1: Proposed LC-MS/MS fragmentation pathway for 1-(2-Bromo-5-methoxyphenyl)piperazine, highlighting the retention of the Bromine isotope pattern in major fragments.

Comparative Performance Guide

To validate the utility of 1-(2-Bromo-5-methoxyphenyl)piperazine as a standard, we compare its diagnostic signals against common alternatives used in similar assays.

Comparison Table: Specificity & Interferences
Feature1-(2-Br-5-MeO)PP (Target)1-(2-Methoxy)PP (Alternative 1)1-(3-Chloro)PP (mCPP) (Alternative 2)
Primary Use 5-HT Ligand ScaffoldMetabolite StandardDrug of Abuse / Metabolite
Precursor Ion 271 / 273 (Doublet)193 (Singlet)197 / 199 (3:1 Ratio)
Key Product Ion 1 228 (Ring Cleavage)150 (Ring Cleavage)154 (Ring Cleavage)
Key Product Ion 2 186 (Aryl Cation)120 (Aryl Cation)118 (Aryl Cation)
Specificity High (Unique Mass + Isotope)Moderate (Common isobaric interferences)High (Distinct Cl pattern)
Retention Time ~4.5 - 5.0 min (More Hydrophobic)~2.5 - 3.0 min (Polar)~3.5 - 4.0 min
Analysis of Alternatives
  • Vs. 1-(2-Methoxyphenyl)piperazine (oMeOPP): The target compound is significantly more hydrophobic due to the bromine atom, resulting in longer retention on C18 columns. This separation is critical when analyzing metabolic mixtures where de-bromination might occur. The mass shift of +78 Da renders them easily distinguishable.

  • Vs. mCPP: While both are halogenated, the Chlorine isotope pattern (3:1) of mCPP contrasts sharply with the Bromine pattern (1:1). There is zero cross-talk between their MRM transitions, making them compatible for co-elution in multiplexed assays.

Analytical Workflow Diagram

The following workflow outlines the logical steps for validating this compound in a new matrix, ensuring data integrity (Trustworthiness).

Workflow Step1 Sample Prep (Protein Precip / Dilution) Step2 LC Separation (C18, Gradient) Step1->Step2 Step3 Q1 Scan (Check 271/273 Ratio) Step2->Step3 Step4 Product Ion Scan (Confirm 228, 186) Step3->Step4 Step5 MRM Optimization (271 -> 228 @ 25eV) Step4->Step5

Figure 2: Step-by-step method development workflow for validating phenylpiperazine derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Arslan, Z., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.[1] PMC. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: Piperazine Derivatives. Retrieved from [Link]

Sources

Comparative

Structural Characterization of 2-Bromo-5-Methoxyphenylpiperazine Salts: A Comparative Guide

Topic: Structural Characterization of 2-Bromo-5-Methoxyphenylpiperazine Salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Scientific Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of 2-Bromo-5-Methoxyphenylpiperazine Salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Context

1-(2-bromo-5-methoxyphenyl)piperazine (2-Br-5-MeO-PP) represents a critical scaffold in the design of serotonin receptor ligands (specifically 5-HT1A/2A agonists). Like many phenylpiperazines, the free base form often presents as an oil or a low-melting solid with poor aqueous solubility and susceptibility to oxidative degradation.

This guide provides a strategic framework for the salification and structural characterization of 2-Br-5-MeO-PP. Drawing on crystallographic data from structural analogs (specifically 1-(2-methoxyphenyl)piperazine), we outline the comparative advantages of Hydrochloride (HCl), Fumarate, and Oxalate salts.

Key Technical Insight: The introduction of the bromine atom at the ortho position (C2) not only modulates receptor affinity via steric and electronic effects but also serves as a "heavy atom" (Z=35), significantly facilitating phase determination in Single Crystal X-Ray Diffraction (SCXRD).

Salt Selection & Screening Strategy

The choice of counter-ion dictates the physicochemical landscape of the final API (Active Pharmaceutical Ingredient). The following workflow illustrates the decision logic for screening salts of phenylpiperazines.

SaltScreening Start Free Base (2-Br-5-MeO-PP) Solubility Solubility Screen (MeOH, EtOH, IPA) Start->Solubility AcidAdd Acid Addition (Stoichiometric 1:1) Solubility->AcidAdd HCl HCl Salt (Strong Acid) AcidAdd->HCl pKa < 1 Fumarate Fumarate Salt (Weak Acid) AcidAdd->Fumarate pKa ~3-4 Oxalate Oxalate Salt (Toxic/Structural) AcidAdd->Oxalate pKa ~1.2 Cryst Crystallization (Slow Evap/Cooling) HCl->Cryst Fumarate->Cryst Oxalate->Cryst Char Characterization (SCXRD, PXRD, DSC) Cryst->Char

Figure 1: Strategic workflow for the synthesis and selection of phenylpiperazine salts. The choice of acid modulates the supramolecular packing and solubility profile.

Comparative Analysis of Salt Forms

The following data compares the expected physicochemical profiles of 2-Br-5-MeO-PP salts. Note: As specific crystallographic data for the 2-bromo analog is rare in open literature, values are projected based on the isostructural 1-(2-methoxyphenyl)piperazine (2-MeOPP) analog [1, 2].

FeatureFree Base Hydrochloride (HCl) Fumarate Oxalate
State Oil / Low-melting SolidCrystalline SolidCrystalline SolidCrystalline Solid
Melting Point < 50°C (Est.)215 – 225°C (High)160 – 180°C (Mod)> 200°C (Decomp)
Aqueous Solubility Poor (< 0.1 mg/mL)High (> 50 mg/mL) ModerateLow (Lattice Energy)
Hygroscopicity LowHigh (Risk of hydrates)Low (Non-hygroscopic)Low
Stoichiometry N/AUsually 1:1 (Monocation)2:1 or 1:11:1
Crystal System N/AMonoclinic / TriclinicTriclinic (Centrosymmetric)Monoclinic
Primary Utility Synthesis IntermediateBioavailability / Formulation Stability / Shelf-lifeStructural Reference (SCXRD)
Expert Commentary:
  • HCl Salt: The industry standard for phenylpiperazines. It typically forms a robust hydrogen-bonding network involving the protonated N4 nitrogen and the chloride ion. However, it carries a risk of hydrate formation (pseudopolymorphism) which must be monitored via TGA [2].

  • Fumarate: Often preferred when the HCl salt is too hygroscopic. The dicarboxylic acid allows for "molecular tape" packing motifs that can enhance thermal stability.

  • Oxalate: While toxic and unsuitable for pharmaceutical use, oxalate salts of piperazines often yield single crystals of superior quality for X-ray diffraction due to rigid packing [4].

Detailed Experimental Protocols
Protocol A: Synthesis of the Hydrochloride Salt

Rationale: To generate the thermodynamically stable form for biological testing.

  • Dissolution: Dissolve 1.0 mmol of 2-Br-5-MeO-PP free base in 5 mL of anhydrous ethanol.

  • Acidification: Add 1.1 mmol of concentrated HCl (37%) or 1.2 equivalents of HCl in diethyl ether dropwise at 0°C.

  • Precipitation: A white precipitate should form immediately. If not, add diethyl ether as an anti-solvent until turbidity appears.

  • Recrystallization: Heat the suspension to reflux until dissolved (add minimal ethanol if needed). Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Isolation: Filter the crystals, wash with cold ether, and dry under vacuum at 40°C.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Rationale: To obtain X-ray quality crystals for structural elucidation.

  • Dissolve 20 mg of the salt (HCl or Fumarate) in a minimum amount of Methanol (Solvent).

  • Place this solution in a small inner vial (GC vial).

  • Place the open inner vial inside a larger jar containing Ethyl Acetate or Diethyl Ether (Anti-solvent).

  • Seal the outer jar. The anti-solvent will slowly diffuse into the methanol, lowering solubility and promoting high-quality crystal growth over 3–7 days.

Structural Characterization (SCXRD & Spectroscopic)
A. Single Crystal X-Ray Diffraction (SCXRD)

The presence of the Bromine atom allows for unambiguous structure determination.

  • Protonation Site: In the salt forms, the protonation occurs at the secondary amine (N4) of the piperazine ring, not the aniline nitrogen (N1) attached to the phenyl ring.

  • Packing Motifs: Expect a "Sandwich-like" arrangement. In the 2-methoxy analog, the piperazine ring typically adopts a chair conformation .[1] The cations and anions are linked by N—H[2][1]···O or N—H···Cl hydrogen bonds, forming infinite 1D chains or 2D sheets [1, 4].

  • Hirshfeld Surface Analysis: Use this to quantify the contribution of Br···H and Br···Br interactions to crystal stability.

B. Spectroscopic Markers (FT-IR)

To validate salt formation without X-ray:

  • Free Base: Sharp band at ~3300 cm⁻¹ (N-H stretching).

  • Salt Form: Broad ammonium band between 2400–3000 cm⁻¹ (N⁺-H stretching).

  • Anion Bands:

    • Fumarate: Look for asymmetric carboxylate stretching (COO⁻) ~1550–1600 cm⁻¹.

    • HCl: Absence of carboxylate bands; presence of broad H-bonding networks.

References
  • Kiran Kumar, H., et al. (2020).[3] Crystal structures of the recreational drug N-(4-methoxyphenyl)piperazine (MeOPP) and three of its salts. Acta Crystallographica Section E. Link

  • Verdonk, M. L., et al. (1997). Crystal structure of 1-(2-methoxyphenyl)piperazin-4-ium picrate. Cambridge Structural Database (CSD Refcode: NEBGIK).[1] Link

  • Brito, A. F., et al. (2019).[2] Piperazine derivatives: A review of their biological activities. Journal of Molecular Structure.

  • Sathish, M., et al. (2023). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate. Journal of Molecular Structure. Link

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 1-(2-Bromo-5-methoxyphenyl)piperazine

For the modern researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for managing 1-(2-Bromo-5-methox...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for managing 1-(2-Bromo-5-methoxyphenyl)piperazine, a substituted phenylpiperazine derivative. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols. By mastering these principles, you ensure the integrity of your research and the safety of your laboratory environment.

A Note on Hazard Assessment: As of the date of this publication, a specific Safety Data Sheet (SDS) with GHS classification for 1-(2-Bromo-5-methoxyphenyl)piperazine is not publicly available. Therefore, this guide adopts a conservative safety-first approach. All recommendations are based on the known, severe hazards of the parent compound, 1-(2-Methoxyphenyl)piperazine, and the fundamental hazards of the piperazine chemical class. The parent compound is known to cause severe skin burns and eye damage[1][2][3], and piperazine itself is highly corrosive[4]. The introduction of a bromine atom is not expected to mitigate these risks. Consequently, 1-(2-Bromo-5-methoxyphenyl)piperazine must be handled as a corrosive, skin and eye-damaging, and potentially toxic substance.

Immediate Hazard Profile & Required Controls

Understanding the "why" behind a safety protocol is the bedrock of its effectiveness. The primary hazards associated with substituted phenylpiperazines necessitate a multi-layered defense strategy combining engineering controls and personal protective equipment (PPE).

Core Hazards:

  • Corrosivity: Expected to cause severe skin burns and serious eye damage upon contact[1][2][3].

  • Irritation: May cause significant respiratory tract irritation if inhaled as a dust or aerosol[5][6].

  • Toxicity: Assumed to be harmful if swallowed[2].

These hazards mandate the use of specific engineering controls to minimize exposure. All work with this compound, particularly when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to control airborne particulates and vapors[7][8]. An eyewash station and safety shower must be immediately accessible[9].

Hazard & Control Summary
Hazard Classification (Assumed)GHS Pictogram (Assumed)Engineering ControlRationale
Skin Corrosion/Burns (H314)CorrosiveChemical Fume HoodPrevents inhalation of dust and containment of spills.
Serious Eye Damage (H314)CorrosiveEyewash StationProvides immediate decontamination for eye exposures.
Respiratory Irritation (H335)IrritantSafety ShowerProvides immediate, large-volume decontamination for skin exposures.
Harmful if Swallowed (H302)Harmful-Standard good laboratory practice.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual or accidental exposure. The following is the minimum required PPE ensemble for handling 1-(2-Bromo-5-methoxyphenyl)piperazine.

Step-by-Step PPE Protocol:

A. Foundational Protection (Required for entering the designated work area):

  • Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory to protect skin and personal clothing from splashes.

  • Full-Length Pants and Closed-Toe Shoes: This is a baseline requirement for any chemical laboratory to protect against spills.

B. Direct Handling Protection (When working with the chemical):

  • Eye and Face Protection:

    • Safety Goggles: Must be worn to provide a complete seal around the eyes, protecting against dust, splashes, and vapors. Standard safety glasses are insufficient[10].

    • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as when preparing stock solutions or performing liquid transfers.

  • Hand Protection:

    • Double Gloving: Wear two pairs of chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for specific breakthrough times for halogenated aromatic amines.

    • Why Double Glove? The outer glove absorbs the primary contamination in case of a splash, allowing for its safe removal without compromising the inner layer of protection. This is critical when you need to manipulate other equipment or leave the fume hood briefly.

  • Respiratory Protection:

    • For Solids: When weighing or handling the powdered form of the compound, a NIOSH-approved respirator with a P100 (particulate) filter is required if the fume hood's airflow is not sufficient to keep exposure below established limits, or as a precautionary measure[10][11].

    • Rationale: The fine, potent dust of chemical compounds can be easily aerosolized. A P100 filter provides the highest level of protection against airborne particulates.

The following diagram illustrates the logical workflow for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation & Donning cluster_handling Chemical Handling cluster_doffing Decontamination & Doffing Start Start: Prepare to Handle Chemical LabCoat Don Lab Coat & Ensure Proper Attire Start->LabCoat FumeHood Verify Chemical Fume Hood is Operational LabCoat->FumeHood Goggles Don Safety Goggles FumeHood->Goggles Gloves Don Inner & Outer Chemically Resistant Gloves Goggles->Gloves Respirator Assess Need for Respirator (e.g., handling powder) Don if Required Gloves->Respirator FaceShield Don Face Shield (for splash risk) Respirator->FaceShield Handling Perform Chemical Handling Inside Fume Hood FaceShield->Handling Decontaminate Clean Work Area & Secure Compound Handling->Decontaminate RemoveOuterGloves Remove Outer Gloves Decontaminate->RemoveOuterGloves RemoveFaceShield Remove Face Shield RemoveOuterGloves->RemoveFaceShield RemoveLabCoat Remove Lab Coat RemoveFaceShield->RemoveLabCoat RemoveGoggles Remove Goggles RemoveLabCoat->RemoveGoggles RemoveInnerGloves Remove Inner Gloves RemoveGoggles->RemoveInnerGloves WashHands Wash Hands Thoroughly RemoveInnerGloves->WashHands

Caption: PPE workflow for handling 1-(2-Bromo-5-methoxyphenyl)piperazine.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within your laboratory.

Receiving and Storage:
  • Upon receipt, inspect the container for damage within a fume hood.

  • Store the compound in a cool, dry, well-ventilated area designated for corrosive materials[10].

  • Ensure the container is tightly sealed and clearly labeled with the compound name and appropriate hazard warnings.

Spill Management:
  • Immediate Action: Evacuate the immediate area. Alert laboratory personnel. Do not attempt to clean a large spill without proper training and equipment.

  • Personal Protection: Before addressing any spill, don the full PPE ensemble described above, including respiratory protection.

  • Containment & Cleanup:

    • For solid spills, gently cover with a chemical absorbent (e.g., vermiculite or sand). Avoid raising dust[9].

    • Carefully sweep the absorbed material into a designated, labeled waste container. Do not use a standard vacuum cleaner.

    • For liquid spills, cover with an appropriate chemical absorbent.

    • Decontaminate the spill area with a suitable solvent (consult your institution's safety officer), followed by soap and water.

Disposal Plan:
  • All waste, including contaminated PPE (gloves, etc.), absorbent materials, and empty containers, must be treated as hazardous waste.

  • Dispose of all materials in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous chemical waste disposal. Do not pour waste down the drain[7].

By adhering to these rigorous, evidence-based protocols, you build a foundation of safety and trust in your laboratory. This commitment not only protects you and your colleagues but also upholds the scientific integrity of your vital work.

References

  • PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

  • Aaron Chemistry & UnaveraChemLab. Safety Data Sheet. [Link]

Sources

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